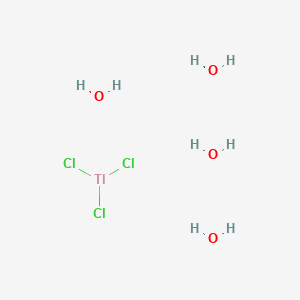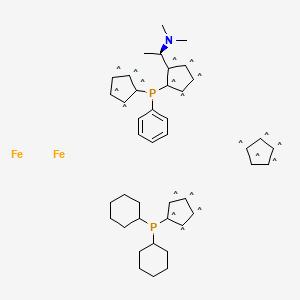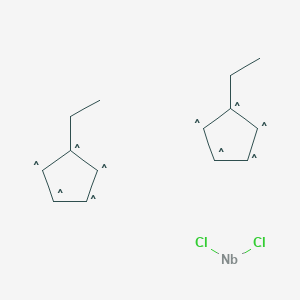![molecular formula C16H12ClN3O5 B12060341 9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid](/img/structure/B12060341.png)
9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid involves the reaction of 9-amino-5H-benzo[a]phenoxazin-5-iminium acetate with perchloric acid. The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid has several scientific research applications. It is widely used in chemistry for its staining properties, particularly in the staining of Nissl substances in nerve cells . In biology, it is used for bulk staining of nerve tissue, making it valuable for neurological studies. In medicine, it may be used in diagnostic procedures involving nerve tissue staining.
Mecanismo De Acción
The mechanism of action of 9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid involves its interaction with Nissl substances in nerve cells. The compound binds to these substances, allowing for their visualization under a microscope. The molecular targets include ribosomal RNA and other components of the rough endoplasmic reticulum. The pathways involved in this staining process are primarily related to the binding affinity of the compound to the target molecules .
Comparación Con Compuestos Similares
Similar compounds to 9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid include other benzo[a]phenoxazine derivatives such as Nile Blue derivatives and benzo[a]phenoxazinium chlorides . These compounds share similar staining properties and applications but may differ in their specific chemical structures and staining efficiencies. The uniqueness of this compound lies in its specific interaction with Nissl substances and its suitability for use as a laser dye .
Propiedades
Fórmula molecular |
C16H12ClN3O5 |
|---|---|
Peso molecular |
361.73 g/mol |
Nombre IUPAC |
9-iminobenzo[a]phenoxazin-5-amine;perchloric acid |
InChI |
InChI=1S/C16H11N3O.ClHO4/c17-9-5-6-13-14(7-9)20-15-8-12(18)10-3-1-2-4-11(10)16(15)19-13;2-1(3,4)5/h1-8,17H,18H2;(H,2,3,4,5) |
Clave InChI |
YZUJISGZMSLVAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC3=C2N=C4C=CC(=N)C=C4O3)N.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)





